molecular formula C12H13N3OS B3058184 (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine CAS No. 88324-03-2

(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine

Cat. No.: B3058184
CAS No.: 88324-03-2
M. Wt: 247.32 g/mol
InChI Key: NVTCHSAMXPXVNU-UHFFFAOYSA-N
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Description

(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the development of novel small-molecule therapeutics. The compound features a thiazole core, a privileged scaffold in drug discovery, substituted with an oxime functional group. The introduction of an oxime group into a molecular backbone is a significant strategy in medicinal chemistry, as this group can markedly influence the compound's biological activity and interaction with biological targets . Oximes are known to act as kinase inhibitors and have been investigated for roles in anti-inflammatory and immune-modulating applications . The oxime group provides distinct hydrogen bonding capabilities—acting as both a donor and acceptor—which can lead to unique binding modes with enzyme active sites compared to their carbonyl counterparts . This makes derivatives containing this group valuable tools for researching inflammation and immune-related disorders . Researchers can utilize this high-purity compound as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in biological screening assays. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-11(9(2)15-16)17-12(13-8)14-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCHSAMXPXVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, such as a thioamide, the thiazole ring can be formed through cyclization reactions.

    Introduction of the Hydroxyimino Group: This can be achieved by reacting an appropriate intermediate with hydroxylamine under controlled conditions.

    Attachment of the Phenylamine Moiety: This step might involve coupling reactions, such as Buchwald-Hartwig amination, to introduce the phenylamine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group.

    Reduction: Reduction reactions could target the nitroso group, converting it to an amine.

    Substitution: The phenylamine moiety may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine could be used as a building block for synthesizing more complex molecules.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including antimicrobial, anti-inflammatory, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydroxyimino Groups

(a) Risperidone Impurities A and B (EP)
  • Structure: These impurities contain a hydroxyimino methyl group attached to a piperidine ring, which is part of a pyrido[1,2-a]pyrimidin-4-one core .
  • Key Differences: The hydroxyimino group in Risperidone impurities is part of a difluorophenyl-piperidine system, whereas the target compound’s hydroxyimino ethyl group is directly linked to a thiazole ring. The core structure of Risperidone impurities is a fused pyrimidinone, contrasting with the simpler thiazole-phenylamine system of the target compound.
(b) 3-Chloro-N-phenyl-phthalimide
  • Structure : Features a phthalimide core with a chloro substituent and phenyl group .
  • Key Differences: Lacks the hydroxyimino and thiazole motifs.

Thiazole-Containing Analogues

(a) Thiazolo[4,5-d]pyrimidine Derivatives (Compounds 19 and 20)
  • Structure : Fused thiazole-pyrimidine systems synthesized via microwave-assisted or conventional methods using thiourea and benzaldehyde .
  • Key Differences: The target compound lacks a fused pyrimidine ring, simplifying its core structure. Synthetic routes for these derivatives (e.g., thiourea-mediated cyclization) may offer insights into methodologies applicable to the target compound’s hydroxyimino group introduction .

Comparative Analysis Table

Compound Core Structure Key Substituents Potential Applications Reference
(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine Thiazole-phenylamine Hydroxyimino ethyl, methyl, phenylamine Drug intermediates, chelators
Risperidone Impurity A (EP) Pyrido[1,2-a]pyrimidin-4-one Hydroxyimino methyl, difluorophenyl Pharmaceutical impurity
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polyimide synthesis
Thiazolo[4,5-d]pyrimidine derivatives Thiazolo-pyrimidine Coumarin, thioxo, phenyl Bioactive molecule synthesis

Q & A

Q. What are the recommended synthetic pathways for (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine, and what optimization challenges are encountered?

Methodological Answer:

  • Core Synthesis: The thiazole ring can be constructed via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. The hydroxyimino group is introduced via oximation of a ketone intermediate using hydroxylamine hydrochloride under acidic conditions (pH 4–5) .

  • Challenges:

    • Selectivity: Competing side reactions (e.g., over-oximation or decomposition) require strict temperature control (0–5°C during oximation) .
    • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) is necessary due to polar byproducts .
  • Example Protocol:

    StepReagents/ConditionsYield
    Thiazole formationEthyl α-bromoketone, thiourea, ethanol, reflux (12 h)65%
    OximationNH₂OH·HCl, HCl (pH 4), 0°C (2 h)78%

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Primary Techniques:
    • NMR: ¹H/¹³C NMR (DMSO-d₆) identifies hydroxyimino (δ 10.2 ppm, broad singlet) and thiazole protons (δ 7.3–8.1 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the phenyl-thiazole region .
    • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 278.0924 for C₁₂H₁₅N₃OS) .
  • Advanced Methods: X-ray crystallography (single-crystal growth via slow evaporation in acetonitrile) validates stereoelectronic effects of the hydroxyimino group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Comparative Analysis: Replicate assays under standardized conditions (e.g., 5-HT₂A receptor binding: ³H-ketanserin competition, 37°C, pH 7.4) to control for variability in cell lines (HEK-293 vs. CHO) and incubation times .
  • Meta-Analysis: Use computational tools (e.g., PubChem BioActivity Data) to correlate structural analogs’ IC₅₀ values and identify substituent-dependent trends .

Q. What experimental designs are recommended to study the environmental fate of this compound?

Methodological Answer:

  • Degradation Studies:
    • Hydrolysis: Incubate at pH 3–9 (25–50°C) and monitor via HPLC-UV (λ = 254 nm). Thiazole rings are stable under acidic conditions but hydrolyze at pH > 10 .
    • Photolysis: Use xenon-arc lamps (simulated sunlight) to assess UV-driven degradation products (LC-MS/MS) .
  • Bioaccumulation: Measure logP (octanol-water partition coefficient) via shake-flask method (logP = 2.1 ± 0.3 indicates moderate bioaccumulation potential) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • In Silico Docking: Use AutoDock Vina with serotonin receptor 5-HT₂A (PDB ID: 6WGT) to map hydrogen bonding between the hydroxyimino group and Ser159 .
  • Mutagenesis: Replace key residues (e.g., Ser159Ala) in recombinant receptors to validate binding interactions via radioligand displacement assays .

Q. What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

  • In Vitro Screening: Assess hepatotoxicity using HepG2 cells (MTT assay, IC₅₀ > 100 µM deemed safe) and genotoxicity via Ames test (TA98 strain ± S9 metabolic activation) .
  • Dose Optimization: Conduct pharmacokinetic studies (Sprague-Dawley rats, IV/oral dosing) to calculate safe thresholds (e.g., Cmax < 1 mg/L) .

Data Contradiction Analysis

Q. Conflicting reports note variable 5-HT₂A receptor affinity (nM vs. µM range). How to reconcile this?

Methodological Answer:

  • Assay Conditions: Differences in ligand concentration (1–10 nM ³H-LSD vs. ³H-ketanserin) and buffer composition (Tris-HCl vs. HEPES) alter binding kinetics .
  • Receptor Preparation: Membrane-bound vs. solubilized receptors yield divergent Kd values. Standardize using HEK-293 membranes pretreated with 0.1% Triton X-100 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine
Reactant of Route 2
(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine

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